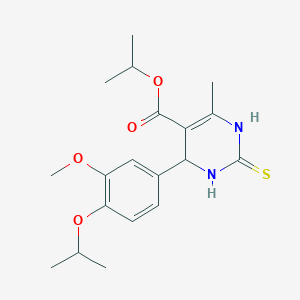
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 and since then, it has been used as a research tool to investigate the mechanism of action of NF-κB, a key regulator of inflammation and immunity.
Mechanism of Action
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB-mediated gene expression. The inhibition of NF-κB by Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.
Biochemical and Physiological Effects:
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In animal models, Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-inflammatory effects in various disease models such as colitis, arthritis, and sepsis.
Advantages and Limitations for Lab Experiments
One of the main advantages of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various diseases without affecting other signaling pathways. However, the use of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in in vivo studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This limits its use to in vitro studies or requires the use of alternative delivery methods such as nanoparticles or liposomes.
Future Directions
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promise as a potential therapeutic agent for various diseases. Future research should focus on improving its pharmacokinetic properties and identifying new delivery methods to enhance its efficacy in vivo. In addition, the role of NF-κB in various diseases is still not fully understood, and further research is needed to investigate its downstream targets and signaling pathways. Finally, the potential use of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in combination with other drugs or immunotherapies should be investigated to enhance its therapeutic potential.
Synthesis Methods
The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-isopropoxy-3-methoxybenzaldehyde and 2,4-dichloro-5-methylpyrimidine in the presence of a base to form a key intermediate. This intermediate is then subjected to various reactions including reduction, alkylation, and esterification to obtain the final product. The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Scientific Research Applications
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively used as a research tool to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, making it an attractive target for drug development.
properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4S/c1-10(2)24-14-8-7-13(9-15(14)23-6)17-16(18(22)25-11(3)4)12(5)20-19(26)21-17/h7-11,17H,1-6H3,(H2,20,21,26) |
InChI Key |
YIWLKTKJWSDMPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)
![Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one](/img/structure/B286061.png)
![5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B286064.png)
![Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286065.png)



![5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286073.png)
![5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286074.png)
![1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286075.png)
![9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286077.png)
![9-butyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B286079.png)